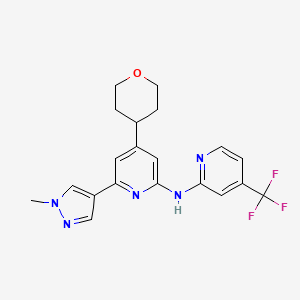
4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring Thiazole rings are known for their aromaticity and are found in many biologically active molecules
Preparation Methods
The synthesis of 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole typically involves the reaction of a thiazole derivative with a hydrazinylpyridine derivative. One common method involves the condensation of 2-bromo-4-ethylthiazole with 2-hydrazinylpyridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the pyridine ring can undergo nucleophilic substitution reactions.
Scientific Research Applications
4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole can be compared with other thiazole and pyridine derivatives:
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in their substituents, leading to different biological activities.
Pyridine Derivatives: Compounds like 2-hydrazinylpyridine and 4-aminopyridine share the pyridine ring but have different functional groups, resulting in varied applications.
Properties
Molecular Formula |
C10H12N4S |
|---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
[4-(4-ethyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C10H12N4S/c1-2-8-6-15-10(13-8)7-3-4-12-9(5-7)14-11/h3-6H,2,11H2,1H3,(H,12,14) |
InChI Key |
DXMKQGIADKITFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)C2=CC(=NC=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



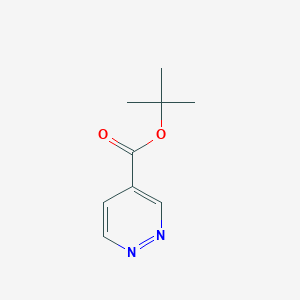
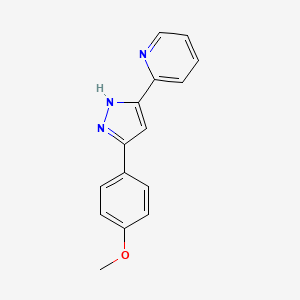

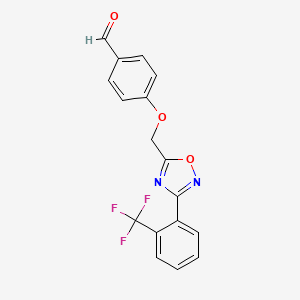
![7-Bromo-5-phenylbenzo[d]oxazole](/img/structure/B11780698.png)
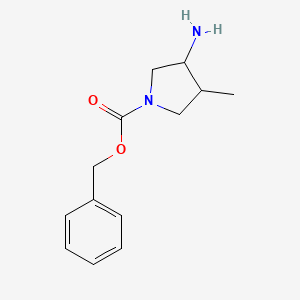

![Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11780716.png)


